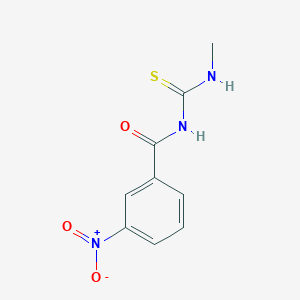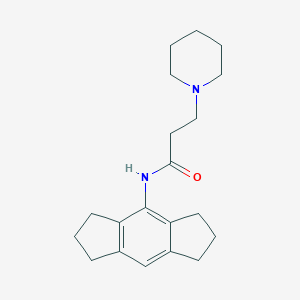![molecular formula C23H24N2S B374784 N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)
N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-[(dimethylamino)methyl]phenylamine with a suitable benzothiepin precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylamino group, used in photoinitiators.
Di-μ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II): A palladium complex used as a catalyst in various coupling reactions.
Uniqueness
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C23H24N2S |
|---|---|
Peso molecular |
360.5g/mol |
Nombre IUPAC |
N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzo[c][1]benzothiepin-11-amine |
InChI |
InChI=1S/C23H24N2S/c1-25(2)15-17-9-4-7-13-21(17)24-23-19-11-5-3-10-18(19)16-26-22-14-8-6-12-20(22)23/h3-14,23-24H,15-16H2,1-2H3 |
Clave InChI |
MSXPUBMISLGRCR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
SMILES canónico |
CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


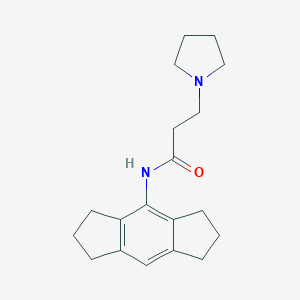
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)

![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
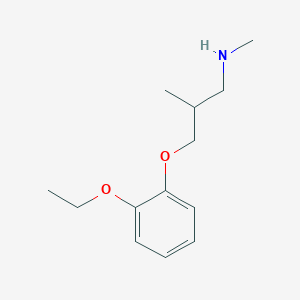
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
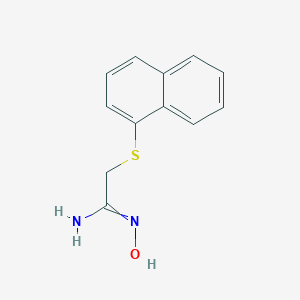
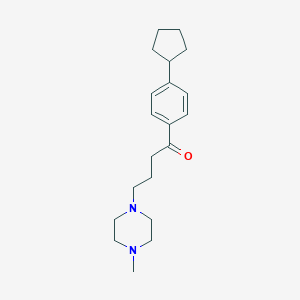
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
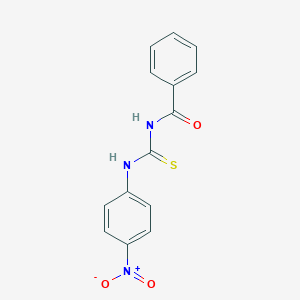
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
